N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine
Overview
Description
“N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine” is a compound that contains an oxazole nucleus. Oxazole is a heterocyclic five-membered ring that plays an essential role in medicinal chemistry . The oxazole ring contains two unsaturated bonds and includes a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .
Molecular Structure Analysis
The molecular structure of oxazole derivatives, including “N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine”, involves a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . These rings can quickly engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .Scientific Research Applications
Synthesis and Structural Analysis :
- The compound has been utilized in synthesizing various heterocyclic compounds, such as N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, demonstrating its utility in creating structurally complex molecules for research purposes (Aouine, El Hallaoui, & Alami, 2014).
Application in Anticancer and Antimicrobial Research :
- Research has explored the use of this compound in the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, exhibiting anticancer and antimicrobial properties. These findings highlight its potential in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Innovative Synthesis Techniques :
- Innovative synthesis methods involving this compound have been developed, such as the creation of novel oxadiazole derivatives from benzimidazole, showcasing its role in advancing synthetic chemistry techniques (Vishwanathan & Gurupadayya, 2014).
Photocytotoxicity and Cellular Imaging :
- Studies have also investigated the use of similar compounds in developing iron(III) catecholates for cellular imaging and photocytotoxicity in red light, indicating its potential application in medical imaging and cancer therapy (Basu et al., 2014).
Molecular Docking Studies and Drug Design :
- The compound has been involved in molecular docking studies to assess its interaction with biological targets, aiding in the design of new drugs with potential anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).
Future Directions
Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Enormous oxazole candidates or drugs have been developed for the treatment of diseases, which increases its developmental values as medicinal agents . The important information presented in the retrieved articles will work as an impetus for new views in the pursuit of the rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLPQWGHHRKLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657324 | |
Record name | N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
CAS RN |
1065073-46-2 | |
Record name | N,2-Dimethyl-4-oxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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